1-Cyclobutylpiperidine-4-carboxylic acid is a piperidine derivative characterized by the presence of a cyclobutyl group and a carboxylic acid functional group. This compound, with the molecular formula CHNO, is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. It belongs to the class of carboxylic acids, which are organic compounds containing a carboxyl group (-COOH) that can participate in various chemical reactions.
1-Cyclobutylpiperidine-4-carboxylic acid can be sourced from various chemical databases, including PubChem, where it is cataloged under the CID 53440464 . It is classified as an organic compound and specifically falls under the category of piperidine derivatives, which are known for their diverse pharmacological properties. The compound's structure incorporates a cyclobutyl ring attached to a piperidine backbone, making it structurally unique among other piperidine derivatives.
The synthesis of 1-cyclobutylpiperidine-4-carboxylic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and reaction time, to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
1-Cyclobutylpiperidine-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids, including:
These reactions often require specific catalysts or reaction conditions to achieve desired products efficiently. For instance, Fischer esterification is commonly used for synthesizing esters from carboxylic acids and alcohols .
The mechanism of action for 1-cyclobutylpiperidine-4-carboxylic acid in biological systems may involve its interaction with specific receptors or enzymes. As a piperidine derivative, it may exhibit activity similar to other compounds in this class, potentially acting as an agonist or antagonist at neurotransmitter receptors.
Research indicates that compounds with similar structures often modulate neurotransmission by interacting with dopamine or serotonin receptors, suggesting potential therapeutic applications in neuropharmacology.
Relevant data from chemical databases provide insights into its stability and reactivity under various conditions .
1-Cyclobutylpiperidine-4-carboxylic acid has potential applications in medicinal chemistry, particularly in drug design and development. Its structural features make it a candidate for developing novel therapeutics targeting neurological disorders or other diseases where piperidine derivatives have shown efficacy. Additionally, it may serve as an intermediate in synthesizing more complex molecules used in pharmaceuticals.
1-Cyclobutylpiperidine-4-carboxylic acid represents a strategically engineered small molecule that integrates two pharmacologically significant structural motifs: the conformationally constrained cyclobutane ring and the versatile piperidine scaffold. This hybrid architecture positions the compound at the intersection of synthetic organic chemistry and rational drug design, where its structural features enable precise three-dimensional display of functional groups critical for molecular recognition. The carboxylic acid moiety at the 4-position enhances synthetic manipulability while contributing to hydrogen-bonding interactions in biological environments. As research increasingly focuses on sp³-rich molecular frameworks to improve drug candidate properties, this cyclobutyl-decorated piperidine carboxylate offers a compelling case study in scaffold-oriented synthesis for advanced medicinal chemistry programs.
Systematic naming of this compound follows IUPAC conventions prioritizing the piperidine ring as the parent structure. The formal name 1-cyclobutylpiperidine-4-carboxylic acid (CAS Registry Number: 935534-09-1) explicitly defines the cyclobutyl substituent attached to the piperidine nitrogen (position 1) and the carboxylic acid functional group at the para-position (carbon 4) of the heterocycle [2]. This naming distinguishes it from structurally related compounds such as 1-(cyclobutylcarbonyl)piperidine-4-carboxylic acid (where the cyclobutane is attached via a ketone linkage) and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (featuring a BOC-protected nitrogen) [1] [3].
The molecule possesses a molecular formula of C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol [2]. X-ray crystallographic studies of closely related piperidine-4-carboxylic acid derivatives reveal that the piperidine ring preferentially adopts a chair conformation, with the cyclobutyl group occupying an equatorial position to minimize steric interactions. The carboxylic acid substituent at C4 can adopt either axial or equatorial orientation, influencing the molecule's overall dipole moment and crystal packing behavior. This conformational flexibility is constrained by the fused cyclobutane, which introduces significant ring strain and torsional restriction compared to larger cycloalkyl substituents [3].
Table 1: Fundamental Identification and Physicochemical Properties
Property | Value | Method/Notes |
---|---|---|
Systematic Name | 1-Cyclobutylpiperidine-4-carboxylic acid | IUPAC nomenclature |
CAS Registry Number | 935534-09-1 | Unique chemical identifier |
Molecular Formula | C₁₀H₁₇NO₂ | Elemental composition |
Molecular Weight | 183.25 g/mol | Mass spectrometry |
Predicted Boiling Point | 310.1 ± 35.0 °C | Computational estimation |
Predicted Density | 1.186 ± 0.06 g/cm³ | Computational estimation |
Experimental pKa | 4.04 ± 0.20 | Ionization constant of carboxylic acid |
MDL Number | MFCD09261173 | Chemical database identifier |
The synthetic exploration of cyclobutyl-substituted piperidines emerged significantly in the early 2000s, coinciding with increasing interest in strained ring systems for medicinal chemistry. Early routes to 1-cyclobutylpiperidine-4-carboxylic acid relied on classical amide bond formation between isonipecotic acid (piperidine-4-carboxylic acid) and cyclobutanecarbonyl chloride, followed by boron hydride reductions to convert the amide to the secondary amine [2]. These methods often suffered from moderate yields due to over-reduction byproducts and challenging purifications.
Contemporary synthetic approaches have substantially improved efficiency and scalability. One optimized protocol employs a two-step sequence: (1) reductive amination of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with cyclobutanone using sodium triacetoxyborohydride, followed by (2) alkaline hydrolysis of the ester to the carboxylic acid. This route consistently delivers multigram quantities with >95% purity, facilitating broader exploration of the scaffold [2]. More recently, transition-metal-catalyzed C-N coupling strategies have been reported using cyclobutyl zinc reagents and 4-halopiperidine carboxylates, though these remain less economical for large-scale production.
The commercial availability timeline reflects this evolution: while initially accessible only through custom synthesis (priced at $496.8/5mg in 2021), current catalog offerings from suppliers like American Custom Chemicals Corporation and AK Scientific provide 500mg quantities at $2242, indicating improved synthetic accessibility and demand [2]. Analytical characterization has likewise advanced from basic melting point and elemental analysis to comprehensive LC-MS purity assessment, chiral HPLC methods for enantiopure forms, and detailed NMR spectroscopic profiling (¹H, ¹³C, DEPT-135, HSQC, HMBC).
Table 2: Evolution of Synthetic Methodologies
Synthetic Era | Characteristic Methods | Typical Yield | Key Advancements |
---|---|---|---|
Early Routes (pre-2010) | Amide formation/reduction (e.g., LiAlH₄ reduction) | 45-60% | Established scaffold accessibility |
Modern Protocols (2010-2020) | Reductive amination (NaBH(OAc)₃) of esters followed by hydrolysis | 75-85% | Improved selectivity, scalability, cost-efficiency |
Cutting-Edge Approaches (2020-present) | Transition metal catalysis (e.g., Buchwald-Hartwig amination) | 50-70% | Potential for enantioselective synthesis; orthogonal protecting group strategies |
The 1-cyclobutylpiperidine-4-carboxylic acid scaffold serves as a privileged structural motif in rational drug design, effectively bridging natural product-inspired chemistry with synthetic therapeutic agents. The cyclobutyl group's pronounced three-dimensionality and high Fsp³ character (fraction of sp³-hybridized carbons) contribute to improved solubility and reduced planar molecular topology – properties increasingly correlated with clinical success in drug development. Meanwhile, the piperidine ring offers a robust platform for introducing diverse pharmacophores while maintaining favorable pharmacokinetic properties.
A landmark application emerged in antiviral research targeting BK polyomavirus (BKPyV), where researchers designed novel 2-oxoimidazolidine derivatives incorporating the 1-cyclobutylpiperidine-4-carboxylic acid moiety. The derivative designated as Compound 4 (N-Cyclobutyl-N'-[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfuric diamide) demonstrated potent activity against BKPyV (EC₅₀ = 5.5 μM) – comparable to the standard therapy cidofovir. This molecule leveraged the cyclobutyl-substituted piperidine as a conformationally restricted spacer optimizing interactions with viral targets. Though its selectivity index (SI₅₀ = 15.3) was lower than cidofovir due to increased cytotoxicity, it established the scaffold's validity for antiviral development [6].
Beyond virology, this scaffold exhibits versatility across multiple therapeutic areas:
Table 3: Bioactive Derivatives and Their Applications
Derivative Structure | Therapeutic Area | Biological Activity | Key Findings |
---|---|---|---|
N-Cyclobutyl-N'-[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfuric diamide | Antiviral | BK polyomavirus inhibition | EC₅₀ = 5.5 μM (comparable to cidofovir); moderate cytotoxicity |
1-{[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfamoyl}piperidine-4-carboxylic acid | Antiviral | BK polyomavirus inhibition | EC₅₀ = 5.4 μM; SI₅₀ identical to cidofovir |
1-(1-Cyclobutylpiperidin-4-yl)-3-arylurea | Oncology | Tyrosine kinase inhibition (VEGFR-2) | Anti-angiogenic effects in in vitro models; IC₅₀ = 0.28 μM |
Ethyl 1-cyclobutylpiperidine-4-carboxylate | Synthetic intermediate | N/A | Key precursor for amide and carbamate libraries |
The carboxylic acid functionality serves multiple roles: (1) enabling salt formation for improved aqueous solubility (e.g., sodium or lysine salts), (2) providing a handle for bioconjugation via amide or ester linkages, and (3) participating in hydrogen-bonding networks essential for target binding. When incorporated into peptidomimetics, the scaffold imposes conformational constraints that stabilize turn structures and β-sheet mimetics, analogous to proline derivatives but with altered torsional parameters due to the cyclobutyl group's increased bulk [3]. This application extends to metal-chelating peptide design where the carboxylic acid serves as a coordination site alongside piperidine nitrogen, facilitating stable 310-helical structures with enhanced biological stability [3]. Current research explores hybrid molecules where the scaffold connects biologically active fragments through click chemistry or PROTAC technology, leveraging its synthetic versatility to address emerging therapeutic challenges.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0